This compound can be sourced from various chemical suppliers, including BenchChem. It falls under the classification of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom in the ring. Pyrroles are known for their diverse chemical reactivity and are significant in both synthetic and medicinal chemistry.
The synthesis of 2-Phenyl-4-(propan-2-yl)-1H-pyrrole typically employs the Paal-Knorr synthesis method. This involves the cyclization of a phenyl-substituted 1,4-dicarbonyl compound with isopropylamine under acidic conditions, often using hydrochloric acid as a catalyst. The reaction is conducted at elevated temperatures to facilitate the cyclization process.
The molecular structure of 2-Phenyl-4-(propan-2-yl)-1H-pyrrole features a pyrrole ring with two substituents:
Property | Value |
---|---|
CAS Number | 183680-97-9 |
Molecular Formula | |
Molecular Weight | 185.26 g/mol |
IUPAC Name | 2-phenyl-4-propan-2-yl-1H-pyrrole |
InChI | InChI=1S/C13H15N/c1-10(2)12-8-13(14-9-12)11-6-4-3-5-7-11/h3-10,14H,1-2H3 |
InChI Key | ZEURQUOSGKWXSY-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C1=CNC(=C1)C2=CC=CC=C2 |
2-Phenyl-4-(propan-2-yl)-1H-pyrrole can undergo several chemical transformations:
The choice of reagents and conditions significantly influences the outcome of these reactions, allowing for the selective modification of the compound's structure.
The mechanism of action for 2-Phenyl-4-(propan-2-yl)-1H-pyrrole involves its interaction with biological targets, potentially influencing biochemical pathways. While specific mechanisms may vary depending on the biological context, compounds in this class often exhibit activity through:
The physical properties of 2-Phenyl-4-(propan-2-yl)-1H-pyrrole include:
Chemical properties include:
The applications of 2-Phenyl-4-(propan-2-yl)-1H-pyrrole span various fields:
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0